rac-Nicotine-d3 N-Beta-D-Glucuronide

Description

Role of UDP-Glucuronosyltransferase Isoforms in Nicotine Conjugation

The conjugation of nicotine to glucuronic acid, forming this compound, is primarily mediated by UDP-glucuronosyltransferase enzymes. Among human UGT isoforms, UGT2B10 and UGT2B17 have been identified as pivotal catalysts for nicotine N-glucuronidation. UGT2B10 exhibits a strong preference for the pyridyl nitrogen of nicotine, enabling the formation of the N-glucuronide metabolite through a nucleophilic attack on the uridine diphosphate glucuronic acid donor. Structural studies suggest that the aspartic acid residue at position 67 in UGT2B10 plays a critical role in substrate recognition, as its substitution to tyrosine (UGT2B10*2 allele) reduces catalytic efficiency by 5- to 16-fold.

UGT2B17 contributes to both N- and O-glucuronidation pathways, though its activity toward nicotine is less pronounced compared to UGT2B10. Population studies reveal ethnic variability in UGT2B17 expression, with individuals exhibiting the UGT2B172/2 genotype showing 42% lower glucuronidation capacity for nicotine metabolites. This genetic polymorphism accounts for significant interindividual differences in nicotine clearance rates, particularly in cohorts of African and Asian descent.

Properties

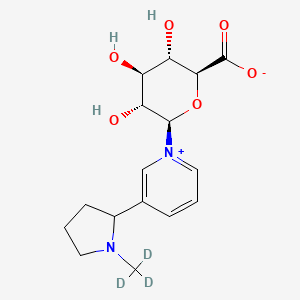

Molecular Formula |

C16H22N2O6 |

|---|---|

Molecular Weight |

341.37 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10?,11-,12-,13+,14-,15+/m0/s1/i1D3 |

InChI Key |

SAWAIULJDYFLPD-XMVZGRAESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of rac-Nicotine-d3

The starting point for preparing rac-Nicotine-d3 N-Beta-D-Glucuronide is the synthesis or procurement of racemic nicotine labeled with three deuterium atoms (nicotine-d3). This isotopic labeling is typically introduced at specific positions on the nicotine molecule to allow for mass spectrometry differentiation from endogenous nicotine.

- Isotopic Labeling : Deuterium atoms are incorporated via chemical synthesis routes that replace hydrogen atoms with deuterium, often using deuterated reagents or solvents.

- Purity and Characterization : The nicotine-d3 intermediate is purified by chromatographic methods and characterized by nuclear magnetic resonance (NMR) and mass spectrometry to confirm the isotopic incorporation and molecular integrity.

Enzymatic Glucuronidation to Form this compound

The key step in preparing this compound is the conjugation of nicotine-d3 with glucuronic acid to form the beta-D-glucuronide metabolite. This is most commonly achieved by enzymatic glucuronidation using UDP-glucuronosyltransferase enzymes or β-glucuronidase in reverse reaction conditions.

- Enzyme Source : UDP-glucuronosyltransferase enzymes from liver microsomes or recombinant systems are used to catalyze the transfer of glucuronic acid to nicotine-d3.

- Reaction Conditions : The reaction is typically carried out in buffered aqueous media at physiological pH (~7.4) and temperature (around 37°C) to mimic biological conditions.

- Substrate Concentration : Nicotine-d3 is incubated with UDP-glucuronic acid and the enzyme preparation under controlled time intervals to optimize glucuronide formation.

- Reaction Monitoring : The progress of glucuronidation is monitored by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound.

Purification of this compound

After enzymatic synthesis, the reaction mixture contains the desired glucuronide, unreacted nicotine-d3, enzymes, and other by-products. Purification is essential to isolate the pure compound for analytical standards.

- Solid Phase Extraction (SPE) : SPE cartridges (e.g., Oasis MCX) are used to selectively retain and elute the glucuronide conjugate based on its polarity and charge.

- Chromatographic Purification : Preparative high-performance liquid chromatography (HPLC) with reversed-phase columns separates the glucuronide from impurities.

- Lyophilization : The purified glucuronide fraction is lyophilized or evaporated under reduced pressure to obtain a neat, stable powder.

Characterization and Quality Control

The final product, this compound, undergoes rigorous characterization to confirm its identity, purity, and isotopic labeling.

| Characterization Parameter | Description |

|---|---|

| Molecular Formula | C16H19D3N2O6 |

| Molecular Weight | 341.37 Da |

| Structural Confirmation | Confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) |

| Isotopic Purity | Verified by MS to confirm incorporation of three deuterium atoms |

| Purity | Typically >98% as determined by HPLC or LC-MS |

| Storage Conditions | Stored at -20°C to maintain stability |

Analytical Methods Supporting Preparation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical technique used both for monitoring the enzymatic glucuronidation reaction and for final product verification. The method involves:

- Use of mobile phases such as 0.05% ammonium hydroxide in water (mobile phase A) and 100% acetonitrile (mobile phase B).

- Gradient elution to optimize separation.

- Mass transitions specific to nicotine and its isotopologues for quantitation and confirmation.

- Calibration curves prepared with known concentrations of standards and internal standards to ensure accuracy.

Enzymatic Deconjugation Assays : To confirm the glucuronide conjugation, samples can be treated with β-glucuronidase to hydrolyze the glucuronide back to nicotine-d3, verifying the conjugate's presence indirectly.

Summary Table of Preparation Steps

| Step | Description | Key Parameters |

|---|---|---|

| 1. Synthesis of nicotine-d3 | Chemical synthesis or procurement of nicotine labeled with three deuterium atoms | Purity > 98%, confirmed by MS/NMR |

| 2. Enzymatic glucuronidation | Incubation of nicotine-d3 with UDP-glucuronic acid and glucuronosyltransferase enzymes | pH ~7.4, 37°C, incubation time optimized |

| 3. Purification | SPE and preparative HPLC to isolate pure glucuronide | SPE cartridge type, HPLC gradient |

| 4. Characterization | NMR, MS, HPLC to confirm structure, isotopic labeling, and purity | Molecular weight 341.37 Da, purity >98% |

| 5. Storage | Preservation of the compound to maintain stability | -20°C storage |

Chemical Reactions Analysis

Types of Reactions

rac-Nicotine-d3 N-Beta-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to deuterated nicotine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.

Major Products Formed

Oxidation: N-oxide derivatives of this compound.

Reduction: Deuterated nicotine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

rac-Nicotine-d3 N-Beta-D-Glucuronide is widely used in scientific research, including:

Chemistry: Studying the metabolic pathways of nicotine and its derivatives.

Biology: Investigating the biological effects of nicotine metabolism.

Medicine: Researching the pharmacokinetics and pharmacodynamics of nicotine in the human body.

Industry: Developing nicotine replacement therapies and studying the environmental impact of nicotine.

Mechanism of Action

rac-Nicotine-d3 N-Beta-D-Glucuronide exerts its effects through the following mechanisms:

Metabolism: It is a metabolite of nicotine, formed through glucuronidation in the liver.

Molecular Targets: It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain and other tissues.

Pathways Involved: The compound is involved in the detoxification and excretion pathways of nicotine metabolism.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Pharmacokinetic and Analytical Performance Metrics

| Parameter | This compound | Morphine-6-beta-D-Glucuronide | Ceramide-beta-D-Glucuronide |

|---|---|---|---|

| Detection Limit in LC-MS (ng/mL) | 1.0 | N/A | N/A |

| Bioactivity (IC₅₀/EC₅₀) | N/A | 0.1 µM (mu-opioid receptor) | 10 µM (colonocyte apoptosis) |

| Hydrolysis Half-Life (h) | >24 (stable in plasma) | 6–8 (enzymatic cleavage) | 8 (colonic hydrolysis) |

| Commercial Availability | Yes (Santa Cruz Biotechnology) | Limited (research use) | Synthetic batches only |

Q & A

Q. What is the role of rac-Nicotine-d3 N-Beta-D-Glucuronide as an internal standard in LC-MS-based nicotine metabolism studies?

this compound serves as a deuterium-labeled internal standard to enhance quantification accuracy of nicotine metabolites in biological matrices. The deuterium atoms provide distinct mass shifts in mass spectrometry (e.g., +3 Da), enabling clear differentiation from endogenous metabolites during LC-MS analysis. This reduces ion suppression effects and improves recovery rate calculations . Methodologically, it is added to samples prior to extraction to correct for variability in matrix effects and instrument drift.

Q. How is this compound synthesized, and what purification steps ensure its stability?

Synthesis involves:

- Glucuronidation : Coupling deuterated nicotine (or its metabolite) with activated glucuronic acid (e.g., UDP-glucuronic acid) using enzymatic methods (e.g., β-glucuronidase) .

- Acetylation : Protecting hydroxyl groups via acetylation (e.g., 2,3,4-tri-O-acetyl derivatives) to prevent degradation during purification .

- Chromatographic purification : Reverse-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) ensures >95% purity. Stability is maintained by storing lyophilized samples at -20°C in inert atmospheres .

Advanced Research Questions

Q. How do stereochemical variations (racemic vs. enantiopure forms) impact the quantification of this compound in chiral separation workflows?

Racemic mixtures may co-elute with endogenous metabolites, leading to signal overlap. Advanced workflows employ:

- Chiral columns : Polysaccharide-based stationary phases (e.g., Chiralpak AD-RH) to resolve R/S enantiomers.

- Isotopic dilution : Adjusting deuterium positioning (e.g., d3 vs. d5 labels) to minimize isotopic interference during MRM transitions .

- Data normalization : Using enantiomer-specific calibration curves to correct for differential ionization efficiencies .

Q. What strategies mitigate cross-reactivity when this compound is used in multiplexed glucuronide assays (e.g., with opioid or flavonoid glucuronides)?

Cross-reactivity arises due to structural similarities (e.g., shared glucuronic acid moieties). Mitigation includes:

- Selective SPE cleanup : Mixed-mode sorbents (e.g., Oasis MCX) to retain acidic glucuronides while excluding neutral/basic interferents .

- High-resolution MS : Q-TOF or Orbitrap platforms with mass accuracy <5 ppm to distinguish isobaric glucuronides (e.g., nicotine vs. norfluoxetine glucuronides) .

- Enzymatic hydrolysis controls : Pre-treatment with β-glucuronidase to confirm analyte specificity via metabolite disappearance .

Q. How do researchers reconcile discrepancies in pharmacokinetic data caused by this compound’s diastereomerism?

Diastereomers (e.g., erythro vs. threo forms) exhibit distinct metabolic half-lives. Solutions involve:

- Isomer-specific standards : Synthesizing and validating individual diastereomers as reference materials .

- Kinetic modeling : Compartmental models incorporating isomer-specific rate constants (e.g., kelim for each diastereomer) .

- In-source fragmentation optimization : Adjusting collision energies to minimize diastereomer-specific fragmentation patterns during MS analysis .

Methodological Considerations

Q. What LC-MS parameters are critical for quantifying this compound in complex matrices like plasma or urine?

Optimal parameters include:

- Column : HILIC or C18 (2.1 × 100 mm, 1.7 µm) for polar metabolite retention.

- Mobile phase : 0.1% formic acid in water/acetonitrile with gradient elution (5–95% organic over 10 min).

- MRM transitions : Monitor m/z 475→299 (analyte) and m/z 478→302 (internal standard) with dwell times ≥20 ms .

Q. How is batch-to-batch variability in this compound synthesis addressed for longitudinal studies?

- QC samples : Include synthesized batches in pilot LC-MS runs to assess purity (≥98%) and deuterium incorporation (≥99% d3) via isotopic abundance ratios .

- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life limits .

Data Interpretation Challenges

Q. Why might endogenous glucuronidase activity in fecal or gut microbiota samples interfere with this compound quantification?

Microbial β-glucuronidases can hydrolyze the glucuronide conjugate, releasing free nicotine-d3. To prevent this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.